Product packaging for Pipethanate ethylbromide(Cat. No.:CAS No. 23182-46-9)

Pipethanate ethylbromide

Katalognummer: B1202355
CAS-Nummer: 23182-46-9
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: VPUGSHLBERYQGC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Neurotransmitter Systems and Modulation

The nervous system relies on a complex network of neurotransmitters to relay signals between neurons and from neurons to effector cells. nursingcenter.com These chemical messengers, such as acetylcholine (B1216132), are fundamental to a vast array of physiological processes. nursingcenter.compharmacologyeducation.org The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is a major component of the autonomic nervous system, playing a critical role in both the parasympathetic and sympathetic divisions, as well as in the central nervous system and at neuromuscular junctions. pharmacologyeducation.orgslideshare.netwikipedia.org

Modulation of these neurotransmitter systems with pharmacological agents is a cornerstone of modern medicine. Drugs can act in various ways, including mimicking the action of endogenous neurotransmitters (agonists), blocking their receptors (antagonists), or altering their synthesis, storage, release, or degradation. nursingcenter.comwikipedia.org Cholinergic drugs, for instance, can either directly stimulate cholinergic receptors or indirectly increase the availability of acetylcholine by inhibiting the enzyme responsible for its breakdown, acetylcholinesterase. nursingcenter.com This ability to selectively target components of the cholinergic system allows for therapeutic interventions in a wide range of conditions.

Classification and Diversity of Muscarinic Receptors

Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. wikipedia.org Muscarinic receptors, so named due to their higher sensitivity to muscarine (B1676868) than nicotine, are G protein-coupled receptors (GPCRs) found in the central nervous system and on the cells of peripheral organs innervated by the parasympathetic nervous system. wikipedia.orgnih.gov

There are five distinct subtypes of muscarinic receptors, designated M1 through M5. wikipedia.orgguidetopharmacology.org This classification is based on their pharmacological properties, particularly their affinity for selective antagonists like pirenzepine, and their genetic sequences. wikipedia.orgnih.gov These subtypes also differ in their intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the stimulation of phospholipase C. nih.govguidetopharmacology.org In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and regulate ion channels. nih.govguidetopharmacology.org This diversity in receptor subtypes and signaling mechanisms allows for the highly specific and varied physiological effects of acetylcholine throughout the body.

Table 1: Classification and Signaling of Muscarinic Receptor Subtypes

Receptor Subtype Primary G-protein Coupling Main Signaling Pathway
M1 Gq/11 Stimulates phospholipase C nih.govguidetopharmacology.org
M2 Gi/o Inhibits adenylyl cyclase nih.govguidetopharmacology.org
M3 Gq/11 Stimulates phospholipase C guidetopharmacology.org
M4 Gi/o Inhibits adenylyl cyclase nih.govguidetopharmacology.org
M5 Gq/11 Stimulates phospholipase C guidetopharmacology.org

Historical Development of Anticholinergic Agents in Research

The use of substances with anticholinergic properties dates back centuries, with plants like Atropa belladonna and Datura stramonium being recognized for their physiological effects. medlink.comcambridge.org The active alkaloids in these plants, atropine (B194438) and scopolamine, were among the first recognized antimuscarinic agents. medlink.com Historically, these compounds were used for a variety of purposes, from poisons to treatments for respiratory ailments. medlink.comverywellmind.com

In the late 19th century, anticholinergic agents were introduced as the first effective synthetic drugs for Parkinson's disease. verywellmind.comnih.gov This marked a significant milestone in the pharmacological treatment of neurological disorders. The development of synthetic anticholinergics expanded throughout the 20th century, leading to the creation of compounds with more selective actions and varied therapeutic applications, including treatments for gastrointestinal disorders, overactive bladder, and as adjuncts in anesthesia. medlink.comverywellmind.comnih.gov The study of these agents has been instrumental in elucidating the physiological roles of the cholinergic system and its receptors.

Contextualization of Pipethanate Ethylbromide within Pharmacological Research

This compound is classified as an antimuscarinic agent, placing it within the broad category of anticholinergic drugs. patsnap.comncats.io Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors. patsnap.compatsnap.com By blocking these receptors, this compound inhibits the effects of acetylcholine, particularly in the parasympathetic nervous system. patsnap.compatsnap.com This action leads to the relaxation of smooth muscles and a reduction in glandular secretions. patsnap.com

Research into this compound has focused on its potential therapeutic applications in conditions characterized by smooth muscle spasms, such as certain gastrointestinal disorders. patsnap.compatsnap.com Its pharmacological profile is similar to that of atropine, the archetypal antimuscarinic drug. ncats.io Studies have investigated its effects on various smooth muscles and its relative potency compared to other cholinolytics. patsnap.com As a quaternary ammonium (B1175870) compound, its structure influences its absorption and distribution characteristics. mdpi.com

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C23H30BrNO3 guidechem.comnih.gov
Molecular Weight 448.401 g/mol guidechem.comnih.gov
Monoisotopic Mass 447.14091 Da guidechem.comnih.gov
Topological Polar Surface Area 46.5 Ų guidechem.comnih.gov
Rotatable Bond Count 8 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Covalently-Bonded Unit Count 2 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30BrNO3 B1202355 Pipethanate ethylbromide CAS No. 23182-46-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGSHLBERYQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046677
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23182-46-9
Record name Pipethanate ethobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023182469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPETHANATE ETHOBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA38L5WD1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Pipethanate Ethylbromide

Receptor Binding Characteristics

The interaction of pipethanate ethylbromide with muscarinic acetylcholine (B1216132) receptors is characterized by its selectivity for receptor subtypes, the kinetics and affinity of the ligand-receptor binding, and the molecular interactions that can be predicted through computational modeling.

Muscarinic Acetylcholine Receptor Subtype Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) exhibit a high degree of similarity in their orthosteric binding sites, making the development of subtype-selective drugs a significant challenge. mdpi.comrsc.org This structural conservation often leads to non-selective binding of ligands, which can result in a range of undesired side effects. rsc.org Achieving subtype selectivity is a critical goal in drug discovery to enhance therapeutic efficacy and minimize adverse reactions. mdpi.com

Ligand-Receptor Binding Kinetics and Affinities

The binding of a ligand to a receptor is a dynamic process characterized by its association and dissociation rates, which together determine the binding affinity (often expressed as the dissociation constant, Kd, or its inverse, the affinity constant, Ka). A lower Kd value indicates a higher binding affinity.

Computational Modeling of Receptor-Ligand Interactions (e.g., Molecular Docking)

Computational methods like molecular docking are valuable tools for predicting the binding mode and affinity of a ligand within the binding site of a protein. scielo.org.mxnih.gov These in silico techniques can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov

For muscarinic receptors, molecular docking studies have been used to understand the binding of various ligands and to identify key amino acid residues involved in these interactions. mdpi.comnih.govmdpi.com For instance, studies on other muscarinic ligands have highlighted the importance of specific residues in conferring subtype selectivity. rsc.orgmdpi.com While specific molecular docking studies for this compound were not detailed in the provided search results, such computational approaches could be employed to model its interaction with the different muscarinic receptor subtypes. This would involve generating a 3D structure of this compound and docking it into the crystal structures of the M1-M5 receptors to predict binding poses and estimate binding affinities. scielo.org.mx

Intracellular Signaling Cascades Affected by Muscarinic Receptor Antagonism

The binding of an antagonist like this compound to muscarinic receptors blocks the actions of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the downstream signaling cascades that are normally initiated by receptor activation. These cascades involve G proteins and the generation of second messengers.

G Protein Coupling and Downstream Effector Modulation

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). mdpi.comgoogle.com Upon activation by an agonist, they undergo a conformational change that allows them to couple with and activate specific heterotrimeric G proteins. nih.gov The subtype of the muscarinic receptor determines which G protein family it couples to. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. mdpi.comnih.govremedypublications.com

As an antagonist, this compound prevents the receptor activation necessary for G protein coupling. By blocking M1, M3, and M5 receptors, it would inhibit the activation of the Gq/11 pathway. By blocking M2 and M4 receptors, it would prevent the inhibition of adenylyl cyclase mediated by Gi/o proteins. remedypublications.com

Table 1: Muscarinic Receptor G Protein Coupling

Receptor Subtype G Protein Family Primary Effector
M1, M3, M5 Gq/11 Phospholipase C
M2, M4 Gi/o Adenylyl Cyclase (inhibition)

This table summarizes the typical G protein coupling for muscarinic receptor subtypes.

Second Messenger System Alterations

The activation of G proteins leads to the modulation of effector enzymes and the subsequent production or inhibition of second messengers. derangedphysiology.com These small intracellular molecules amplify the initial signal and trigger a variety of cellular responses. nih.gov

By antagonizing M1, M3, and M5 receptors, this compound prevents the Gq/11-mediated activation of phospholipase C (PLC). mdpi.comarvojournals.orgmdpi.com PLC is the enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgyoutube.com IP3 diffuses through the cytosol to release calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). nih.govarvojournals.org Therefore, this compound's antagonism of these receptor subtypes leads to a reduction in the generation of IP3 and DAG, and consequently, a decrease in intracellular calcium mobilization and PKC activation.

By antagonizing M2 and M4 receptors, this compound blocks the Gi/o-mediated inhibition of adenylyl cyclase. remedypublications.comnih.gov Adenylyl cyclase is the enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP), another crucial second messenger. nih.gov The inhibition of adenylyl cyclase by M2/M4 receptor activation normally leads to decreased intracellular cAMP levels. By blocking this, this compound would prevent the acetylcholine-induced decrease in cAMP.

Table 2: Second Messenger Systems Modulated by Muscarinic Receptor Antagonism

Receptor Subtype Antagonized Effect on Effector Enzyme Consequence on Second Messenger
M1, M3, M5 Inhibition of Phospholipase C activation Decreased production of IP3 and DAG
M2, M4 Prevention of Adenylyl Cyclase inhibition Prevention of cAMP decrease

This table outlines the effects of this compound's antagonism on key second messenger pathways.

Comparative Molecular Pharmacology with Reference Anticholinergic Agents (e.g., Atropine)

This compound's pharmacological action as a muscarinic antagonist is often compared to that of atropine (B194438), a well-characterized non-selective antagonist of muscarinic receptors. nih.gov Atropine binds with high affinity to all five muscarinic receptor subtypes (M1-M5), competitively inhibiting the binding of acetylcholine and other muscarinic agonists. nih.gov This non-selective antagonism results in a wide range of physiological effects.

The potency of atropine as a muscarinic antagonist has been extensively documented in various tissues and using different experimental methodologies. The following tables summarize some of the reported binding affinities and functional antagonist potencies for atropine at muscarinic receptors.

Table 1: Binding Affinities (Ki) of Atropine at Human Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

Receptor Subtype Ki (nM) Cell Line/Tissue Reference
M1 0.17 Human cloned receptors in CHO cells dergipark.org.tr
M2 0.339 Human cloned receptors in CHO cells dergipark.org.tr
M3 0.209 Human cloned receptors in CHO cells dergipark.org.tr
M4 0.107 Human cloned receptors in CHO cells dergipark.org.tr
M5 0.316 Human cloned receptors in CHO cells dergipark.org.tr

Table 2: Functional Antagonist Potency (pA2) of Atropine at Muscarinic Receptors in Various Tissues This table is interactive. You can sort and filter the data.

Tissue Agonist pA2 Value Predominant Receptor(s) Reference
Human Colon (Circular Muscle) Carbachol (B1668302) 8.72 M3 nih.gov
Human Colon (Longitudinal Muscle) Carbachol 8.60 M3 nih.gov
Horse Jejunum Acetylcholine 9.78 M1, M3 unipr.it
Human Forearm Resistance Vessels Methacholine 8.62 M3 ahajournals.org
Rabbit Ciliary Body Smooth Muscle Carbachol 8.97 Muscarinic semanticscholar.org

Preclinical Pharmacological Investigations of Systemic Effects Non Human in Vivo and in Vitro

Research on Smooth Muscle Physiology

The primary therapeutic action of pipethanate ethylbromide stems from its ability to relax smooth muscles, making it a subject of interest in conditions characterized by involuntary muscle spasms. patsnap.com

In Vitro Studies on Gastrointestinal Smooth Muscle Contractility

This compound has been investigated for its effects on the smooth muscle of the gastrointestinal tract. As an antimuscarinic agent, it is expected to counteract the contractile effects of acetylcholine (B1216132), which plays a significant role in gut motility. patsnap.comnih.gov In vitro studies on isolated intestinal preparations, such as the rabbit ileum, have demonstrated that agents that inhibit acetylcholine-induced contractions can effectively reduce smooth muscle tone. nih.gov The mechanism involves the competitive antagonism of muscarinic receptors, which are abundant in the gastrointestinal tract. vulcanchem.com By blocking these receptors, this compound can reduce the intensity and frequency of spontaneous contractions. patsnap.comnih.gov

In vitro studies using rabbit gastric smooth muscle cells have shown that cholinergic agonists like carbachol (B1668302) induce contraction in differentiated, contractile cells. nih.gov The action of antimuscarinic drugs like this compound would be to inhibit these contractions. patsnap.com

Table 1: In Vitro Effects of Cholinergic and Anticholinergic Agents on Gastrointestinal Smooth Muscle

Preparation Agent Effect
Rabbit Gastric Smooth Muscle Cells Carbachol (Cholinergic Agonist) Induces Contraction nih.gov
Rabbit Ileum NaHS (Relaxant Agent) Inhibition of spontaneous contractions nih.gov

In Vitro Studies on Urinary Tract Smooth Muscle Dynamics

The urinary bladder's detrusor muscle is rich in muscarinic receptors, primarily M2 and M3 subtypes, which are crucial for bladder contraction and urination. baus.org.uknih.gov this compound's antimuscarinic properties make it relevant for studying urinary tract smooth muscle dynamics. patsnap.compatsnap.com In vitro studies on isolated detrusor muscle strips from animals are common models to examine the effects of such compounds. nih.govlifelinecelltech.com

Research on cat detrusor muscle cells has shown that acetylcholine-induced contractions are primarily mediated through M3 muscarinic receptors. nih.gov Antagonists at this receptor subtype effectively inhibit these contractions. nih.gov Similarly, studies on human bladder smooth muscle cells have been used to investigate the effects of various agents on contractility. plos.org The relaxation of the bladder smooth muscle is a key therapeutic target for conditions like overactive bladder. patsnap.com

Table 2: Receptor Involvement in Urinary Tract Smooth Muscle Contraction

Tissue/Cell Type Receptor Subtype Role in Contraction Reference
Cat Detrusor Muscle M3 Muscarinic Receptor Primary mediator of Acetylcholine-induced contraction nih.gov
Human Bladder Smooth Muscle M2 and M3 Muscarinic Receptors M3 is functionally important for contraction baus.org.uk

In Vitro Studies on Bronchial Smooth Muscle Responses

The smooth muscle of the airways is also regulated by the parasympathetic nervous system, with acetylcholine acting on muscarinic receptors to cause bronchoconstriction. jpp.krakow.pl Antimuscarinic agents like this compound are therefore studied for their potential to relax bronchial smooth muscle. googleapis.comncats.io In vitro experiments often utilize tracheal ring preparations from animals like rats or guinea pigs to assess the relaxant effects of these drugs against induced contractions. jpp.krakow.plnih.gov

Studies have shown that antimuscarinic drugs can effectively relax contractions in airway smooth muscle induced by cholinergic agonists like carbachol. nih.gov The efficacy of these agents is often compared to other bronchodilators. nih.gov The mechanism involves the blockade of postjunctional muscarinic receptors on the smooth muscle cells. jpp.krakow.pl

Table 3: Effects of Antimuscarinic Agents on Bronchial Smooth Muscle in Guinea Pig Trachea

Agent Action Effect on Carbachol-Induced Contraction
Atropine (B194438) sulphate Antimuscarinic Relaxation nih.gov
Glycopyrrolate Antimuscarinic Relaxation nih.gov

Studies on Glandular Secretion Modulation

By blocking muscarinic receptors, this compound can also reduce secretions from various glands. patsnap.compatsnap.com

In Vitro and Ex Vivo Research on Salivary Secretion

Salivary secretion is heavily dependent on cholinergic stimulation of muscarinic receptors on acinar cells in the salivary glands. medsci.org Anticholinergic drugs reduce the production of saliva, leading to a dry mouth sensation. patsnap.com This effect can be studied in vitro using isolated salivary gland cells or ex vivo in animal models. nih.govdovepress.com

In a rat salivation bioassay, the administration of tachykinin antagonists, which can block certain neural pathways, was shown to inhibit saliva secretion, an effect that can also be achieved by muscarinic antagonists like atropine. nih.gov The process of salivary secretion involves the transport of ions and water across the acinar cells, a mechanism that is initiated by neurotransmitter binding to receptors. medsci.org

Investigations into Tracheobronchial Secretion Regulation

Similar to salivary glands, the submucosal glands in the respiratory tract are under cholinergic control. patsnap.com Acetylcholine stimulates these glands to secrete mucus. patsnap.com Antimuscarinic agents like this compound would be expected to inhibit this secretion, which can be a desirable effect in conditions with excessive mucus production. patsnap.com In vitro studies on airway tissues can be used to quantify the effects of such drugs on mucus gland output. jpp.krakow.pl

Pharmacological Effects in Animal Models (Excluding Clinical Translation)

This compound functions primarily as an anticholinergic agent by inhibiting the action of the neurotransmitter acetylcholine at muscarinic receptors. patsnap.com This blockade reduces the activity of the parasympathetic nervous system, leading to the relaxation of smooth muscles. patsnap.com

Respiratory System Dynamics in Preclinical Models

As an anticholinergic agent, this compound can reduce the secretion of mucus. patsnap.com This effect is considered potentially useful in respiratory conditions where excessive mucus production is a factor. patsnap.com However, specific preclinical studies detailing the dynamic effects of this compound on respiratory parameters in animal models are not extensively documented in publicly available literature. The development of inhaled pharmaceuticals often relies on various animal models to predict drug response, fate, and toxicity before clinical trials. nih.gov

Cardiovascular System Responses in Animal Models

Gastrointestinal Motility Studies in Non-Human Organisms

This compound is recognized for its antispasmodic properties, which are a result of its anticholinergic mechanism of action. patsnap.comdrugbank.com By blocking muscarinic acetylcholine receptors, the compound leads to the relaxation of smooth muscles within the gastrointestinal tract. patsnap.compatsnap.com This action results in a decrease in involuntary muscle contractions and spasms. patsnap.com Animal models are crucial in gastroenterology research to evaluate the efficacy of drugs on motility. vin.com The primary effect observed in non-human organisms is a reduction in gastrointestinal spasms and hypermotility. drugbank.com

Urinary Tract Function in Preclinical Animal Models

The anticholinergic properties of this compound also affect the urinary system. By inhibiting acetylcholine at muscarinic receptors, it can induce relaxation of the smooth muscles in the urinary tract. patsnap.compatsnap.com This is effective in addressing spasms and excessive smooth muscle activity in the urinary system. patsnap.com A variety of animal models, from rodents to larger animals, are utilized to study bladder dysfunction and the effects of pharmacological agents. nih.govnih.gov The compound's mechanism suggests a reduction in spastic states and impaired motility of the urinary tract in preclinical models. drugbank.com

Enzyme Interaction and Xenobiotic Metabolism Studies

Cytochrome P450 Enzyme Inhibition Profiling

Cytochrome P450 (CYP) enzymes are essential for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govdroracle.ai

In a large-scale screening of the Tox21 10K compound library, this compound was identified as an inhibitor of Cytochrome P450 enzymes. nih.gov The study profiled compounds against five key CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These assays use a pro-luciferin substrate that is converted to D-luciferin by the specific CYP enzyme, with a loss of the resulting luminescent signal indicating inhibition. nih.gov

This compound was specifically classified as an anticholinergic/antimuscarinic therapeutic drug that acts as an inhibitor. nih.gov The table below summarizes the findings from this screening.

Table 1: Cytochrome P450 Inhibition Profile for this compound

CYP Isoform Inhibition Status
CYP1A2 Inhibitor
CYP2C9 Inhibitor
CYP2C19 Inhibitor
CYP2D6 Inhibitor
CYP3A4 Inhibitor

Data sourced from a high-throughput screening of the Tox21 10K compound library. nih.gov

The study found that 7.6% of the unique compounds tested, including this compound, inhibited all five of the CYP enzymes that were part of the investigation. nih.gov

Investigations into Other Metabolic Enzyme Systems

Preclinical research indicates that this compound interacts with various metabolic enzyme systems, particularly the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of substances. nih.govmdpi.comnih.gov These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for easier elimination. mdpi.comfda.gov

Studies have shown that this compound can inhibit several reactions catalyzed by the microsomal enzyme system. scribd.com The cytochrome P450 enzymes are a major component of this system. news-medical.net Specifically, research profiling the inhibitory effects of a large compound library identified this compound as an inhibitor of certain CYP isozymes. nih.govmdpi.com The CYP1, 2, and 3 families are responsible for metabolizing the majority of clinically used drugs. nih.govmdpi.com

In a broad screening of the Tox21 10K compound library, this compound was evaluated for its potential to inhibit five key human CYP enzymes: CYP1A2, CYP2C9, 2C19, 2D6, and 3A4. nih.govmdpi.com These particular enzymes are involved in the metabolism of a significant percentage of therapeutic drugs. nih.govmdpi.com The findings from such screenings help in understanding the potential for drug-drug interactions, where one drug can affect the metabolism of another by inhibiting or inducing these enzymes. nih.gov

While detailed mechanistic studies on this compound's interaction with each specific metabolic enzyme are not extensively documented in the provided results, its classification as an inhibitor in large-scale screenings points to its potential to influence the metabolic pathways of other co-administered substances. nih.govmdpi.com The inhibition of these enzymes can lead to altered plasma concentrations of other drugs, potentially affecting their efficacy and safety profiles. nih.gov

Table 1: Investigated Metabolic Enzyme Systems and this compound

Enzyme Family/SystemSpecific Enzyme(s) InvestigatedObserved Effect of this compoundReference
Microsomal Enzyme SystemGeneralInhibition of numerous catalyzed reactions scribd.com
Cytochrome P450 (CYP)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Identified as an inhibitor nih.govmdpi.com

Structure Activity Relationship Sar and Medicinal Chemistry Research

Elucidation of Pharmacophoric Elements Critical for Muscarinic Antagonism

The ability of Pipethanate ethylbromide to antagonize muscarinic receptors stems from a specific arrangement of chemical groups, known as a pharmacophore. These elements allow the molecule to bind effectively to the receptor, blocking the action of the endogenous neurotransmitter, acetylcholine (B1216132). As a benzilate derivative, this compound shares key pharmacophoric features with other classical muscarinic antagonists. vulcanchem.com

The essential structural components for its activity include:

A Cationic Head: The molecule possesses a quaternary ammonium (B1175870) group, specifically an N-ethylpiperidinium moiety. This positively charged group is crucial for the initial ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of the muscarinic receptors. mdpi.comresearchgate.net

An Esteratic Linkage: An ester group connects the bulky lipophilic portion of the molecule to the amino alcohol side chain. This linkage is believed to participate in hydrogen bonding with the receptor.

A Bulky Lipophilic Moiety: The benzilate portion, consisting of two phenyl rings and a hydroxyl group attached to a single carbon atom, provides the necessary bulk and lipophilicity. vulcanchem.com This part of the molecule engages in van der Waals and hydrophobic interactions with aromatic amino acid residues, such as tyrosine, in the receptor pocket, contributing significantly to the binding affinity. mdpi.comresearchgate.net The hydroxyl group is also a key site for hydrogen bonding.

These elements together create a three-dimensional structure that is complementary to the binding site of muscarinic receptors, enabling it to act as a competitive antagonist. vulcanchem.com

Pharmacophoric ElementStructural Feature in this compoundPrimary Role in Receptor Binding
Cationic HeadQuaternary N-ethylpiperidinium groupIonic interaction with the receptor's aspartate residue.
Esteratic Linkage-COO-Hydrogen bonding and proper spatial orientation of other groups.
Lipophilic GroupsTwo Phenyl RingsHydrophobic and van der Waals interactions.
Hydrogen-Bonding GroupTertiary Hydroxyl (-OH) GroupForms a key hydrogen bond within the receptor site.

Impact of Substituent Modifications on Receptor Affinity and Selectivity

The affinity and selectivity of this compound for different muscarinic receptor subtypes (M1-M5) are highly dependent on its chemical structure. Medicinal chemistry research has explored how modifications to its core structure can modulate its pharmacological activity.

Modification of the Cationic Head: The nature of the substituent on the nitrogen atom is critical. The presence of the quaternary ethyl group in this compound confers permanent positive charge, which generally leads to high affinity but poor ability to cross the blood-brain barrier. Altering the alkyl groups on the nitrogen can influence both potency and selectivity. For instance, in related anticholinergics, increasing the size of these groups can sometimes decrease affinity due to steric hindrance at the binding site. acs.org

Alterations in the Ester Side Chain: The length and branching of the ethylene (B1197577) chain separating the ester group from the nitrogen atom are optimized in most anticholinergics. Lengthening or shortening this chain typically reduces antagonist activity, suggesting an optimal distance is required for the cationic head and the esteratic/lipophilic moieties to bind simultaneously to their respective regions on the receptor.

Substitution on the Phenyl Rings: Introducing substituents on the phenyl rings of the benzilate moiety can have a profound impact on affinity and selectivity. However, such modifications are less common for this class of compounds compared to alterations of the cationic head or the ester chain.

Ester-to-Acid Metabolites: In the study of related "soft" anticholinergics, it has been shown that the hydrolysis of the ester group to a carboxylic acid (an inactive metabolite) dramatically reduces receptor binding affinity. ingentaconnect.com This principle is a key aspect of designing soft drugs that are active locally but are quickly metabolized to inactive forms upon entering systemic circulation.

Structural ModificationGeneral Effect on ActivityRationale
Increase size of N-alkyl groupsMay decrease affinityPotential for steric clash within the binding pocket. acs.org
Change length of ethylene bridgeTypically reduces affinitySuboptimal distance between key binding moieties.
Hydrolysis of ester to carboxylic acidDramatically reduces affinityLoss of a key binding group and introduction of a negatively charged moiety. ingentaconnect.com

Design and Synthesis of Novel this compound Analogs

The design of novel analogs of this compound is guided by the SAR principles discussed above. The primary goals are often to enhance selectivity for a specific muscarinic receptor subtype to minimize side effects or to modify pharmacokinetic properties.

The synthesis of this compound itself is a straightforward process. It is typically prepared by the quaternization of its tertiary amine precursor, pipethanate (also known as piperilate), with ethyl bromide. scribd.com

The synthesis of the pipethanate precursor can be achieved via the esterification of benzilic acid with an appropriate amino alcohol, such as 2-(1-piperidino)ethanol. This reaction couples the bulky benzilate head with the piperidine-containing side chain.

The design of new analogs often involves a "me-too" or "soft drug" approach.

Analog Design: Researchers might synthesize a series of compounds where the ethyl group on the piperidinium (B107235) nitrogen is replaced with other alkyl or functionalized groups. Another approach is to replace the piperidine (B6355638) ring with other cyclic amines (e.g., pyrrolidine, morpholine) to probe the steric and electronic requirements of the receptor's cationic binding site.

Soft Drug Design: Following the principles of soft drug design, analogs could be created with metabolically labile groups. For example, incorporating a different ester that is more susceptible to hydrolysis could lead to a drug with a shorter duration of action. ingentaconnect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For muscarinic antagonists like this compound, QSAR studies can help predict the affinity of novel analogs before they are synthesized.

While specific QSAR models for this compound are not widely published, studies on related quaternary anticholinergics have identified several key physicochemical descriptors that are important for activity: acs.orgingentaconnect.com

Molecular Descriptors: These include parameters related to the size, shape, and electronic properties of the molecule. Molecular volume and surface area are often critical, as activity can show a biphasic relationship with size—increasing up to an optimal point before decreasing due to steric hindrance. acs.org

Lipophilicity (logP): This descriptor is important for membrane permeability and interaction with hydrophobic pockets in the receptor.

Topological and 3D Descriptors: Indices that describe the branching and three-dimensional shape of the molecule are used to quantify its fit within the receptor.

Stereochemical Factors: For chiral compounds, indicator variables are used to distinguish between the activities of different stereoisomers. ingentaconnect.com

A typical QSAR model might take the form of a mathematical equation where biological activity (e.g., pKi) is a function of these calculated descriptors. Such models are valuable tools in medicinal chemistry for prioritizing the synthesis of the most promising new compounds. analis.com.my

QSAR Descriptor TypeExample ParameterRelevance to Muscarinic Antagonists
StericMolecular VolumeBinding sites have size limitations; activity often peaks at an optimal size. acs.org
ElectronicPartial Atomic ChargesDescribes potential for ionic and polar interactions.
HydrophobicLogPInfluences receptor binding and pharmacokinetic properties.
StructuralIndicator VariablesCan account for the presence/absence of specific groups or stereoisomers. ingentaconnect.com

Stereochemical Considerations in Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is often a critical factor in pharmacology, as biological receptors are chiral and can interact differently with different stereoisomers of a drug. ijpras.comnih.gov

In the case of this compound, the molecule is achiral. Although the benzilate moiety contains a carbon atom bonded to a hydroxyl group and two phenyl groups, it is not a stereocenter because the two large substituents (the phenyl rings) are identical. Therefore, this compound does not have enantiomers or diastereomers.

However, it is crucial to note that for many related muscarinic antagonists, stereochemistry is paramount. For example, in the closely related drug glycopyrrolate, which has a chiral center, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. ingentaconnect.com This stereospecificity arises because the precise 3D orientation of the functional groups is necessary for optimal interaction with the chiral binding pocket of the muscarinic receptor. nih.gov The lack of chirality in this compound simplifies its pharmacology, as there is no need to consider the differential activity or metabolism of various isomers.

Chemical Synthesis Methodologies for Research Purposes

Established Synthetic Pathways for Pipethanate Ethylbromide

The most conventional and well-documented method for synthesizing this compound involves a two-step process. This pathway begins with the creation of a tertiary amine intermediate, which is subsequently alkylated to form the final quaternary ammonium (B1175870) salt. mdpi.com

The initial step is an esterification reaction. Benzilic acid is reacted with 2-(1-piperidino)ethanol to form the ester intermediate, 2-(1-piperidino)ethyl benzilate. molbase.comsolubilityofthings.com This reaction typically requires a catalyst and conditions to drive the formation of the ester, such as the removal of water.

The second and final step is the quaternization of the tertiary nitrogen on the piperidine (B6355638) ring of the ester intermediate. mdpi.com This is achieved by reacting 2-(1-piperidino)ethyl benzilate with ethyl bromide. The lone pair of electrons on the nitrogen atom attacks the electrophilic ethyl group of ethyl bromide, forming a new carbon-nitrogen bond and resulting in the positively charged quaternary ammonium cation, Pipethanate, with bromide as the counter-ion. nih.gov

The general scheme is outlined below:

Step 1: Esterification Benzilic acid + 2-(1-Piperidino)ethanol → 2-(1-Piperidino)ethyl benzilate + H₂O

Step 2: Quaternization 2-(1-Piperidino)ethyl benzilate + Ethyl bromide → this compound

Table 1: Reagents and Conditions for Established Synthesis

StepReactantsReagent/CatalystTypical ConditionsProduct
1. EsterificationBenzilic acid, 2-(1-Piperidino)ethanolAcid catalyst (e.g., H₂SO₄) or use of an activated derivative of benzilic acid (e.g., acyl chloride)Heating in a suitable solvent (e.g., toluene) with azeotropic removal of water2-(1-Piperidino)ethyl benzilate molbase.com
2. Quaternization2-(1-Piperidino)ethyl benzilate, Ethyl bromideNone (direct alkylation)Stirring in a polar aprotic solvent (e.g., acetone, acetonitrile) at room or elevated temperature mdpi.comThis compound nih.gov

Development of Novel and Efficient Synthetic Routes

While the established pathway is reliable, research efforts are often directed toward improving the efficiency, yield, and environmental footprint of synthetic processes. For quaternary ammonium compounds like this compound, advancements can focus on optimizing either the esterification or the quaternization step. researchgate.net

Potential improvements in the esterification step could involve the use of microwave-assisted synthesis to reduce reaction times or employing novel coupling agents that offer higher yields and milder reaction conditions. For the quaternization step, the use of alternative solvents or phase-transfer catalysis could enhance reaction rates and simplify product purification. researchgate.net While specific literature detailing novel routes exclusively for this compound is limited, general advancements in the synthesis of related quaternary ammonium esters provide a framework for potential optimization. mdpi.comresearchgate.net

Stereoselective Synthesis Approaches

This compound possesses a chiral center at the α-carbon of the benzilate moiety, which bears the hydroxyl group and two phenyl groups. nih.gov This means the compound can exist as a mixture of enantiomers. A stereoselective synthesis would produce one enantiomer in excess over the other, which is crucial for studying the specific interactions of each stereoisomer with biological targets. iupac.org

Direct stereoselective synthesis of this compound is not widely reported. However, a viable strategy involves the use of a chiral precursor. The key would be the stereoselective synthesis or resolution of benzilic acid. Asymmetric synthesis of α-hydroxy esters can be achieved through various modern organic chemistry methods. researchgate.netnih.gov

One approach involves the asymmetric arylation of an appropriate precursor to create the chiral tertiary alcohol. nih.gov Alternatively, racemic benzilic acid can be resolved into its separate enantiomers using chiral resolving agents. The enantiomerically pure benzilic acid could then be carried through the established synthetic pathway (esterification and quaternization) to yield the corresponding enantiomerically pure this compound.

Table 2: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionKey PrecursorPotential Outcome
Asymmetric Synthesis of PrecursorUtilizes a chiral catalyst or auxiliary to synthesize an enantiomerically enriched form of benzilic acid or a related α-hydroxy ester. nih.gov(R)- or (S)-Benzilic Acid(R)- or (S)-Pipethanate Ethylbromide
Resolution of Racemic PrecursorSeparates a 50:50 mixture of benzilic acid enantiomers using a chiral base to form diastereomeric salts, which can be separated by crystallization.Racemic Benzilic Acid(R)- or (S)-Pipethanate Ethylbromide

Synthesis of Radiolabeled this compound for Receptor Studies

For in-vitro and in-vivo receptor binding assays, such as those using Positron Emission Tomography (PET), a radiolabeled version of the compound is required. nih.gov The synthesis must incorporate a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule's structure.

The synthesis of radiolabeled this compound would involve modifying the established synthetic pathway to introduce the radioisotope in the final step to maximize radiochemical yield and specific activity.

A common strategy for ¹¹C-labeling would be to use a radiolabeled alkylating agent in the quaternization step. For this compound, this would involve the synthesis and use of [¹¹C]ethyl bromide.

The synthetic sequence would be:

Prepare the non-radioactive precursor, 2-(1-piperidino)ethyl benzilate.

Synthesize [¹¹C]ethyl iodide or [¹¹C]ethyl triflate from [¹¹C]methane or [¹¹C]carbon dioxide, which is then often converted to the desired [¹¹C]ethyl bromide. nih.gov

React the precursor with the [¹¹C]ethyl bromide to yield [N-¹¹C-ethyl]-Pipethanate Ethylbromide. nih.gov

This approach ensures the radioisotope is introduced at the end of the synthesis, which is critical given the short half-life of ¹¹C (approximately 20.4 minutes). Similar strategies have been successfully applied to other benzilate-based compounds for receptor imaging. nih.gov

Table 3: Example of Radiolabeling Synthesis

IsotopeRadiolabeling AgentPrecursorReactionRadiolabeled Product
Carbon-11 (¹¹C)[1-¹¹C]Ethyl Bromide2-(1-Piperidino)ethyl benzilateQuaternization[N-¹¹C-ethyl]-Pipethanate Ethylbromide

Mentioned Compounds

Advanced Research Methodologies and Future Perspectives

Application of High-Throughput Screening (HTS) in Compound Library Analysis

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large compound libraries for activity against specific biological targets. For compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs), such as pipethanate ethylbromide, HTS assays are crucial for identifying new chemical entities with desired antagonist or agonist profiles. acs.orgresearchgate.net

Muscarinic receptors, being G protein-coupled receptors (GPCRs), are amenable to various HTS formats. scispace.com A common approach involves cell-based assays that measure downstream signaling events following receptor activation or inhibition. For instance, a cell line expressing a specific mAChR subtype (e.g., M3) can be engineered to produce a detectable signal, such as a change in intracellular calcium concentration or the expression of a reporter gene, upon receptor stimulation. scispace.com Antagonists like this compound would be identified by their ability to block the signal induced by a known agonist.

Recent advancements have led to the development of sophisticated HTS platforms, including label-free technologies that monitor dynamic mass redistribution in whole cells upon receptor activation. researchgate.net One such method, a triple-addition assay, allows for the simultaneous screening of agonists, antagonists, and allosteric modulators in a single run by sequentially adding the test compound, a low-concentration agonist, and then a high-concentration agonist. researchgate.net This approach significantly enhances the efficiency of identifying and characterizing hits from large libraries. A study focused on discovering novel muscarinic antagonists utilized HTS to screen for compounds with a long duration of action, leading to the identification of potent quaternary ammonium (B1175870) salts. acs.org

The table below illustrates a conceptual HTS workflow for identifying M3 muscarinic receptor antagonists.

StepDescriptionTechnology/MethodExpected Outcome for an Antagonist
1. Primary Screen A large library of compounds is tested at a single concentration against cells expressing the M3 receptor.Fluorescence-based calcium assay (e.g., FLIPR) or label-free dynamic mass redistribution (DMR).Inhibition of the signal produced by a reference agonist (e.g., acetylcholine).
2. Hit Confirmation Compounds that show activity in the primary screen are re-tested to confirm their effect.Same as primary screen.Reproducible inhibition of the agonist-induced signal.
3. Dose-Response Analysis Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value).Same as primary screen.A concentration-dependent inhibition curve, from which potency can be calculated.
4. Selectivity Profiling Potent compounds are tested against other muscarinic receptor subtypes (M1, M2, M4, M5) and other unrelated receptors.Cell-based assays for each receptor subtype.High potency for the M3 receptor with significantly lower potency for other receptor subtypes.

This table represents a generalized workflow for HTS in drug discovery.

Utilization of Organ-on-a-Chip and Microphysiological Systems in Preclinical Evaluation

Organ-on-a-chip (OOC) and other microphysiological systems (MPS) are revolutionary platforms that mimic the structure and function of human organs in vitro. duke.edunih.govresearchgate.net These systems offer a more physiologically relevant environment compared to traditional 2D cell cultures, bridging the gap between preclinical models and human clinical trials. duke.edunih.gov For anticholinergic drugs like this compound, which act on various organs including those of the gastrointestinal, urinary, and respiratory tracts, OOC technology provides a powerful tool for preclinical evaluation. patsnap.com

By culturing human cells in 3D microfluidic devices that simulate the mechanical and chemical microenvironments of native tissues, researchers can create functional models of the gut, lung, or bladder. duke.edunih.gov For example, a "gut-on-a-chip" can model the peristaltic motions and fluid flow of the human intestine, allowing for the study of an antispasmodic drug's effect on smooth muscle contractions in a human-relevant context. Similarly, a "lung-on-a-chip" can recreate the breathing motions of the alveoli. duke.edu

Neural MPS, sometimes referred to as "brain-on-a-chip," are particularly relevant for studying compounds that may have central nervous system effects. nih.govbiorxiv.org These models can incorporate various neural cell types, including cholinergic neurons, to study neuronal network activity and the impact of neuromodulatory drugs. nih.govbiorxiv.org The ability to measure neurotransmitter release, such as acetylcholine, within these systems provides direct insight into a drug's mechanism of action. mdpi.com This is crucial for understanding the full biological impact of anticholinergics and for predicting potential off-target effects. The use of human-derived cells in these models, including induced pluripotent stem cells (iPSCs), further enhances their predictive power for human responses. nih.govfrontiersin.orgresearchgate.net

Development of Optogenetic or Chemogenetic Tools for Cholinergic System Probing

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of specific cell populations, such as neurons, using light or engineered ligands, respectively. addgene.org These tools have transformed neuroscience by enabling researchers to dissect the function of neural circuits with unprecedented specificity, including the cholinergic system that is targeted by this compound. frontiersin.org

Optogenetics involves introducing light-sensitive proteins (opsins), like channelrhodopsin, into specific neurons. frontiersin.org When these neurons are illuminated with light of a particular wavelength, the opsins are activated, leading to either excitation or inhibition of the neuron. nih.goven-journal.org This allows researchers to stimulate or silence cholinergic neurons in specific brain regions or peripheral tissues on demand, mimicking or blocking the release of acetylcholine to study its downstream effects on physiology and behavior. frontiersin.orgelifesciences.org

Chemogenetics , particularly the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, utilizes genetically modified G protein-coupled receptors that are unresponsive to their natural ligand (e.g., acetylcholine) but can be activated by a specific, otherwise inert, synthetic molecule like Clozapine-N-Oxide (CNO). researchgate.netacs.org These DREADDs are often derived from mutated human muscarinic receptors. nih.govacs.org By expressing an excitatory (e.g., hM3Dq) or inhibitory (e.g., hM4Di) DREADD in cholinergic neurons, scientists can achieve prolonged activation or inhibition of these cells by administering the designer drug. addgene.orgnih.govacs.org This approach is invaluable for studying the long-term roles of cholinergic signaling in processes that are relevant to the therapeutic actions of drugs like this compound. nih.goven-journal.org

These tools are not used to study the drug itself, but rather to elucidate the complex functions of the cholinergic system that the drug modulates. This fundamental understanding is critical for developing new therapies with improved selectivity and fewer side effects.

Systems Pharmacology Approaches for Understanding Complex Biological Interactions

Systems pharmacology is an emerging field that integrates computational modeling with experimental data to understand how drugs affect complex biological systems as a whole. nih.gov Instead of focusing on a single drug-target interaction, it considers the network of interactions that occur across multiple scales, from molecular and cellular to tissue and organism levels. For a drug like this compound, which antagonizes muscarinic receptors distributed throughout the body, a systems pharmacology approach is essential for a comprehensive understanding of its on-target and off-target effects. patsnap.commdpi.com

Models in systems pharmacology can simulate the physiological interactions of neurotransmitter systems. scirp.org For the cholinergic system, this would involve modeling acetylcholine synthesis, release, and receptor binding at various synapses. scirp.orgunifr.ch By incorporating the pharmacokinetic properties of a drug and its pharmacodynamic effects at different muscarinic receptor subtypes, these models can predict the net effect on organ function and potential adverse outcomes arising from polypharmacy. nih.govplos.org

For instance, a model could predict the cognitive burden of anticholinergic drugs by simulating their impact on central cholinergic pathways involved in memory and learning. nih.govscirp.orgplos.org Such models can help explain why the cumulative effect of multiple anticholinergic drugs may be greater than the sum of their individual effects, a critical consideration in clinical practice. mdpi.com These network-based models offer a powerful way to understand and predict adverse drug reactions, opening new opportunities to improve therapeutic strategies. nih.gov

Opportunities for Biophysical Characterization of Drug-Target Interactions

A deep understanding of the interaction between a drug and its molecular target is fundamental to rational drug design. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these interactions. For this compound, characterizing its binding to muscarinic receptor subtypes at a biophysical level can reveal the molecular basis of its activity and inform the development of next-generation antagonists with improved subtype selectivity.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. tainstruments.comnih.gov It is considered a gold standard as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). tainstruments.comresearchgate.netharvard.edu This information is crucial for understanding the driving forces behind the drug-receptor interaction. For example, determining these parameters for this compound binding to each of the five muscarinic receptor subtypes would provide invaluable data for structure-activity relationship (SAR) studies. nih.gov

Surface Plasmon Resonance (SPR) is another key biophysical method that monitors molecular interactions in real-time without the need for labels. cytivalifesciences.com In an SPR experiment, the receptor is immobilized on a sensor chip, and the drug is flowed over the surface. cytivalifesciences.com The binding is detected as a change in the refractive index at the sensor surface. cytivalifesciences.com A major advantage of SPR is its ability to determine not only the binding affinity but also the kinetic rate constants for association (kₐ) and dissociation (kd). unibo.it The dissociation rate, or how long the drug stays bound to the receptor, is often a better correlate of a drug's duration of action in vivo than affinity alone. unibo.it This technique has been successfully used to characterize the binding of antagonists to muscarinic receptors, including the M3 subtype. acs.orgoup.com

The data table below summarizes key parameters obtained from these biophysical techniques.

Biophysical TechniqueKey Parameters MeasuredSignificance in Drug Discovery
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Provides a complete thermodynamic profile of the binding interaction, revealing the forces driving complex formation. tainstruments.comnih.gov
Surface Plasmon Resonance (SPR) Association Rate (kₐ), Dissociation Rate (kd), Equilibrium Dissociation Constant (KD)Measures real-time binding kinetics, offering insights into the drug's duration of action and mechanism. cytivalifesciences.comunibo.it
Vibrational Spectroscopy Ligand-induced conformational changesReveals structural changes in the receptor upon ligand binding, helping to understand the mechanism of activation or antagonism. acs.org
Single-Molecule Fluorescence Microscopy Dimerization kinetics, receptor mobilityAllows observation of individual receptor molecules in live cells to study their dynamic behavior and organization. frontiersin.orgpnas.org

This table provides an overview of the application of various biophysical techniques in characterizing drug-target interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.